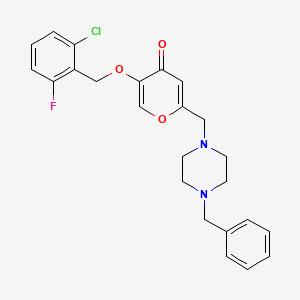
2-((4-benzylpiperazin-1-yl)methyl)-5-((2-chloro-6-fluorobenzyl)oxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-benzylpiperazin-1-yl)methyl)-5-((2-chloro-6-fluorobenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H24ClFN2O3 and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-((2-chloro-6-fluorobenzyl)oxy)-4H-pyran-4-one is a member of the pyranone class and has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C25H28ClFN6O2, with a molecular weight of approximately 499.0 g/mol. The structural features include a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
1. Acetylcholinesterase Inhibition
One of the most significant biological activities attributed to this compound is its inhibition of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.
- Case Studies : Research indicates that derivatives similar to this compound exhibit strong AChE inhibitory activity. For instance, compounds with similar piperazine structures have shown IC50 values ranging from 0.01 to 10 µM, suggesting potent inhibition compared to standard drugs like donepezil .
2. Antioxidant Activity
The compound also demonstrates antioxidant properties, which are critical for protecting cells from oxidative stress. This activity can be measured using various assays such as DPPH and ABTS radical scavenging tests.
These results indicate that this compound can effectively reduce free radical concentrations, potentially mitigating oxidative damage in biological systems.
3. Neuroprotective Effects
In vivo studies have shown that compounds with similar structures can improve cognitive functions in animal models of neurodegeneration. For example, one study reported enhanced learning and memory in APPswe/PS1 double-transgenic mice treated with AChE inhibitors . The mechanism was linked to improved cholinergic signaling and reduced oxidative stress.
The biological activities of this compound can be attributed to its ability to interact with the active site of AChE, leading to competitive inhibition. Molecular docking studies suggest that the piperazine ring plays a critical role in binding affinity due to its ability to form hydrogen bonds with key residues in the enzyme's active site .
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-chloro-6-fluorophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O3/c25-21-7-4-8-22(26)20(21)16-31-24-17-30-19(13-23(24)29)15-28-11-9-27(10-12-28)14-18-5-2-1-3-6-18/h1-8,13,17H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXQYHATIJCXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














